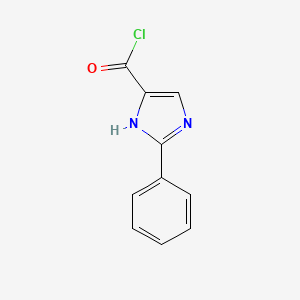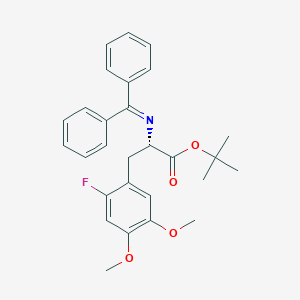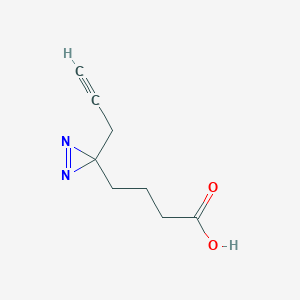
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid is a synthetic organic compound characterized by the presence of a diazirine ring and a butanoic acid moiety The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom, which is known for its photo-reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the cyclization of an appropriate precursor, such as an azide or a diazo compound, under specific reaction conditions.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the prop-2-yn-1-yl moiety.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, such as oxidation or hydrolysis, to convert an intermediate compound into the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a photoaffinity label, which allows researchers to study the interactions between molecules by forming covalent bonds upon exposure to light.
Biology: In biological research, the compound is used to investigate protein-ligand interactions, enzyme mechanisms, and cellular processes.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can insert into various chemical bonds, forming covalent linkages with target molecules. This reactivity makes the compound useful for studying molecular interactions and identifying binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid include other diazirine-containing compounds, such as:
- 3-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)pentanoic acid
- 2-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazirine ring allows for photo-reactivity, while the butanoic acid moiety provides solubility and reactivity in various chemical environments. This combination makes the compound particularly valuable for applications in photoaffinity labeling and molecular interaction studies.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4-(3-prop-2-ynyldiazirin-3-yl)butanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-8(9-10-8)6-3-4-7(11)12/h1H,3-6H2,(H,11,12) |
Clé InChI |
POHUEGUQFKCPCI-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(N=N1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
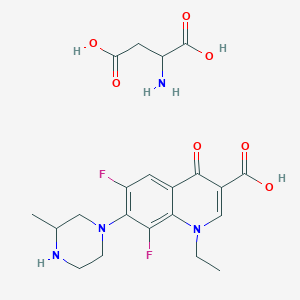


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)
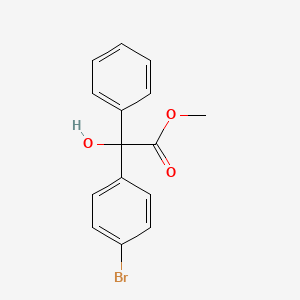
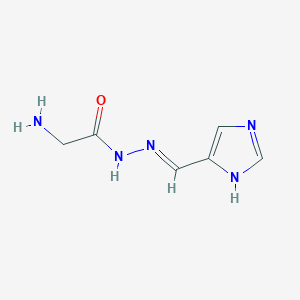
![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)

